molecular formula C22H15F2N5O2S B11286911 N-(2,4-difluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2,4-difluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11286911
M. Wt: 451.5 g/mol
InChI Key: KJZUFWCECGEFFY-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with additional functional groups such as difluorophenyl and methylbenzenesulfonyl

Preparation Methods

The synthesis of N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, including the formation of the triazole and quinazoline rings, followed by the introduction of the difluorophenyl and methylbenzenesulfonyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the difluorophenyl group via nucleophilic substitution reactions.

    Sulfonylation: Addition of the methylbenzenesulfonyl group through sulfonylation reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other triazoloquinazoline derivatives, such as:

    N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-C]PYRIMIDINE: Similar structure but with a pyrimidine ring instead of a quinazoline ring.

    N-(2,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE: Contains a pyridine ring instead of a quinazoline ring.

These similar compounds may exhibit different chemical properties and biological activities due to variations in their ring structures and functional groups.

Properties

Molecular Formula

C22H15F2N5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H15F2N5O2S/c1-13-6-9-15(10-7-13)32(30,31)22-21-26-20(25-18-11-8-14(23)12-17(18)24)16-4-2-3-5-19(16)29(21)28-27-22/h2-12H,1H3,(H,25,26)

InChI Key

KJZUFWCECGEFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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